1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane
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Overview
Description
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by the introduction of an azepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(4-Fluorobenzyl)piperidin-4-yl
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl
Uniqueness
1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane is unique due to its specific substitution pattern and the presence of both piperidine and azepane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H30N2 |
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Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2/c1-17-6-8-18(9-7-17)16-20-14-10-19(11-15-20)21-12-4-2-3-5-13-21/h6-9,19H,2-5,10-16H2,1H3 |
InChI Key |
IGHXQGWOGRFIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
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